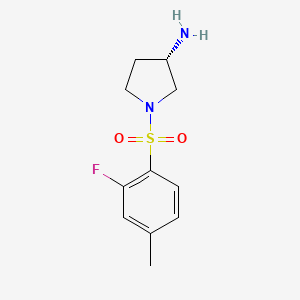
1-(1-cyclopropylsulfonylpyrrolidin-2-yl)-N-methylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-cyclopropylsulfonylpyrrolidin-2-yl)-N-methylmethanamine;hydrochloride is a chemical compound with a complex structure that includes a cyclopropylsulfonyl group attached to a pyrrolidine ring, which is further connected to a methylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclopropylsulfonylpyrrolidin-2-yl)-N-methylmethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the cyclopropylsulfonyl group and its subsequent attachment to the pyrrolidine ringSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(1-cyclopropylsulfonylpyrrolidin-2-yl)-N-methylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
1-(1-cyclopropylsulfonylpyrrolidin-2-yl)-N-methylmethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-cyclopropylsulfonylpyrrolidin-2-yl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-(1-(Cyclopropylsulfonyl)pyrrolidin-2-yl)methanamine: Shares a similar core structure but lacks the N-methylmethanamine group.
[(2R)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol: Similar structure with a hydroxyl group instead of the N-methylmethanamine group.
Uniqueness
1-(1-cyclopropylsulfonylpyrrolidin-2-yl)-N-methylmethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1-(1-cyclopropylsulfonylpyrrolidin-2-yl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S.ClH/c1-10-7-8-3-2-6-11(8)14(12,13)9-4-5-9;/h8-10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTFOFORTZHBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1S(=O)(=O)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-[3-(Methylaminomethyl)pyrrolidin-1-yl]sulfonylphenyl]propan-1-one;hydrochloride](/img/structure/B6660953.png)
![1-[1-(Cyclohexylmethylsulfonyl)piperidin-3-yl]ethanamine;hydrochloride](/img/structure/B6660960.png)
![3-[3-(1-Aminoethyl)piperidin-1-yl]sulfonylbenzonitrile;hydrochloride](/img/structure/B6660963.png)









![3-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propanoic acid](/img/structure/B6661051.png)
![2-[methyl-[(5-phenyl-1H-imidazol-2-yl)methyl]amino]propanoic acid](/img/structure/B6661056.png)
